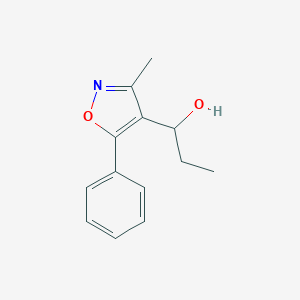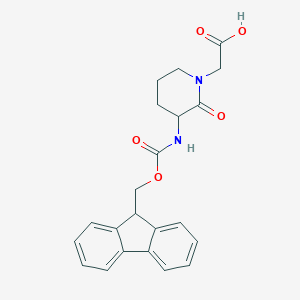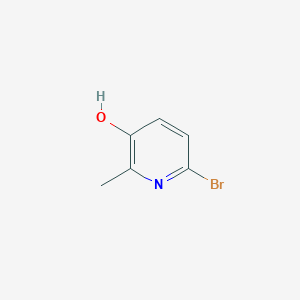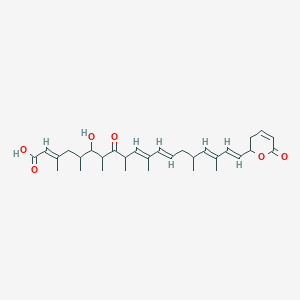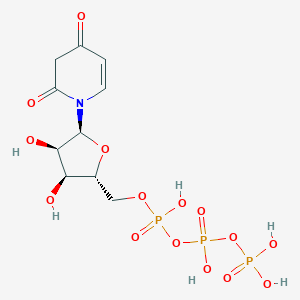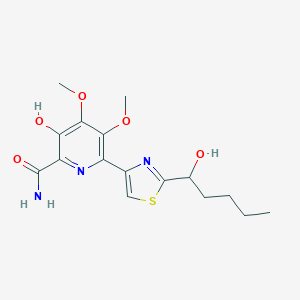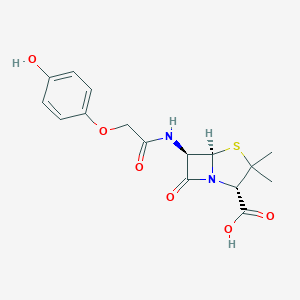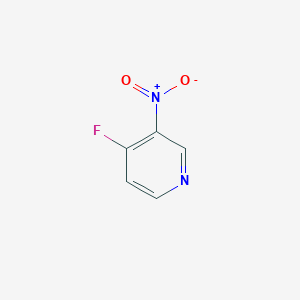
4-Fluoro-3-nitropyridine
Overview
Description
4-Fluoro-3-nitropyridine is a chemical compound with the molecular formula C5H3FN2O2 . It has a molecular weight of 142.09 .
Synthesis Analysis
The synthesis of 4-Fluoro-3-nitropyridine involves direct fluorination of 3-bromo-4-nitropyridine N-oxide followed by reduction using hydrogen gas catalyzed by 10% Pd/C . The fluorination reaction resulted in 25 ± 4% decay-corrected yield and the hydrogenation of the intermediate resulted in 55 ± 11% decay-corrected yield .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitropyridine consists of a pyridine ring with a fluorine atom attached at the 4-position and a nitro group attached at the 3-position .
Chemical Reactions Analysis
Fluoropyridines, such as 4-Fluoro-3-nitropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Physical And Chemical Properties Analysis
4-Fluoro-3-nitropyridine is a solid at room temperature . It has a molecular weight of 142.09 and a molecular formula of C5H3FN2O2 .
Scientific Research Applications
Chemical Synthesis
“4-Fluoro-3-nitropyridine” is a chemical compound with the CAS Number: 115812-96-9 . It is used in various chemical synthesis processes due to its unique properties. It has a molecular weight of 142.09 and is usually stored at 2-8°C .
Nucleophilic Aromatic Substitution
One of the significant applications of “4-Fluoro-3-nitropyridine” is in nucleophilic aromatic substitution reactions . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
Fluorinated Organic Compounds
Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound .
Drug Development
The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site . The higher electronegativity of fluorine may also alter the physical and chemical properties of a molecule .
Metabolic Degradation Resistance
The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation . This property makes “4-Fluoro-3-nitropyridine” a valuable compound in the development of new drugs and other organic compounds .
Research and Development
“4-Fluoro-3-nitropyridine” is used in various research and development processes. Its unique properties make it a valuable compound in the field of chemistry and pharmaceuticals .
Safety and Hazards
4-Fluoro-3-nitropyridine is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is also harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to use only under a chemical fume hood .
Future Directions
Mechanism of Action
Target of Action
4-Fluoro-3-nitropyridine is a fluorinated pyridine derivative It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
The fluorine in 2-fluoro-5-nitropyridine, a related compound, shows high reactivity . This suggests that the fluorine in 4-Fluoro-3-nitropyridine might also exhibit high reactivity, influencing its interaction with its targets.
Biochemical Pathways
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could imply that 4-Fluoro-3-nitropyridine might interact differently with biochemical pathways compared to other halogenated pyridines.
Pharmacokinetics
The compound’s physical and chemical properties such as its density (14±01 g/cm3), boiling point (2352±200 °C at 760 mmHg), and molecular weight (142088) might influence its pharmacokinetic properties .
Result of Action
2,4-difluoro-3-nitropyridine, a related compound, has been used for the synthesis of antibacterial agents , suggesting potential bioactive properties for 4-Fluoro-3-nitropyridine.
Action Environment
The compound is recommended to be stored at -20°c in an inert gas environment , indicating that temperature and atmospheric conditions could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDEJJEXBFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602766 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitropyridine | |
CAS RN |
115812-96-9 | |
| Record name | 4-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitropyridine, tech | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



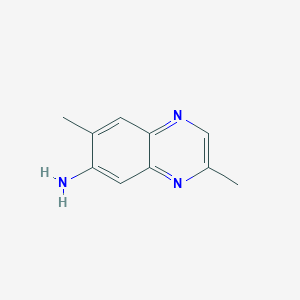
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)

